![molecular formula C20H25N3O2 B11421707 N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11421707.png)
N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide
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Overview
Description
N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is a complex organic compound that features a benzimidazole core linked to a furan-2-carboxamide moiety through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 3-methylbutyl bromide in the presence of a base such as potassium carbonate.
Linking with Propyl Chain: The alkylated benzimidazole is reacted with 3-bromopropylamine to introduce the propyl chain.
Coupling with Furan-2-carboxylic Acid: Finally, the furan-2-carboxylic acid is coupled with the amine group of the propyl chain using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation using bromine or chlorination using chlorine gas.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of benzimidazole N-oxide.
Reduction: Formation of benzimidazole amine.
Substitution: Formation of halogenated furan derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds derived from benzimidazole, including N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide, exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that benzimidazole derivatives possess the ability to inhibit cell proliferation and induce apoptosis in breast and colon cancer cells . The mechanism often involves the disruption of microtubule dynamics, which is crucial for cell division.
Antimicrobial Properties
Benzimidazole derivatives have shown promising antimicrobial activity. In vitro studies have reported that such compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents . The specific application of this compound in this context is still under investigation but is supported by the general properties of similar compounds.
Neurological Disorders
Recent investigations into the anxiolytic and antidepressant effects of benzimidazole derivatives suggest that this compound may have therapeutic potential for treating anxiety and depression. The compound's interaction with neurotransmitter systems could provide a basis for its use in managing these conditions .
Cytotoxicity Against Cancer Cells
A study published in ResearchGate reported on various benzimidazole derivatives' cytotoxic activities against breast and colon cancer cell lines. The findings indicated that certain structural modifications enhance their efficacy, suggesting that this compound could be optimized for better performance against specific cancers .
Behavioral Studies in Animal Models
Preclinical studies have shown promising results regarding the anxiolytic properties of related compounds. For instance, a derivative was tested in mice, showing significant reductions in anxiety-like behavior through behavioral assays such as the elevated plus maze and light-dark box tests . These findings support further exploration into the therapeutic potential of this compound for mental health disorders.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active site of enzymes, inhibiting their activity. The furan-2-carboxamide moiety may interact with receptor sites, modulating their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-2-hydroxy-N-phenylbenzamide: Similar in structure but with different functional groups.
Ethyl acetoacetate: Shares some structural features but has different reactivity and applications.
Neurogenesis Inducer V, KHS101: Another complex organic compound with distinct biological activities.
Uniqueness
N-{3-[1-(3-methylbutyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide is unique due to its specific combination of a benzimidazole core and a furan-2-carboxamide moiety, which imparts distinct chemical and biological properties
Biological Activity
Overview of Benzimidazole Derivatives
Benzimidazole compounds are a class of heterocyclic organic compounds that exhibit a wide range of biological activities. They are known for their potential as pharmaceuticals, particularly in the fields of oncology, anti-parasitic treatments, and as inhibitors of various enzymes.
Biological Activities
- Anticancer Activity : Many benzimidazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For example, compounds like albendazole and mebendazole have shown significant anti-tumor effects through mechanisms involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Benzimidazoles have demonstrated antimicrobial activity against various bacterial and fungal strains. Their mechanism often involves disrupting the cell membrane integrity or inhibiting nucleic acid synthesis.
- Antiviral Activity : Some benzimidazole derivatives exhibit antiviral properties, particularly against viruses such as HIV and hepatitis C. This is typically achieved by inhibiting viral replication or entry into host cells.
- Enzyme Inhibition : Certain benzimidazole compounds act as inhibitors of specific enzymes, such as kinases or phosphodiesterases, which play critical roles in cellular signaling pathways.
Case Studies and Research Findings
- A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that a series of substituted benzimidazoles exhibited potent inhibitory activity against Kv1.3 potassium channels, which are implicated in autoimmune diseases. The most effective compounds were advanced for further in vivo studies ( ).
- Another research highlighted the synthesis of novel benzimidazole derivatives that showed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents ( ).
Data Table: Biological Activities of Selected Benzimidazole Derivatives
Properties
Molecular Formula |
C20H25N3O2 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[3-[1-(3-methylbutyl)benzimidazol-2-yl]propyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)11-13-23-17-8-4-3-7-16(17)22-19(23)10-5-12-21-20(24)18-9-6-14-25-18/h3-4,6-9,14-15H,5,10-13H2,1-2H3,(H,21,24) |
InChI Key |
MDIWMFCPGNMYBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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